molecular formula C22H30N2O2 B10999489 2'-cyclopentyl-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10999489
M. Wt: 354.5 g/mol
InChI Key: CKBMFRQFPORMAX-UHFFFAOYSA-N
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Description

2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of cyclopentane and isoquinoline rings, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.

    Spirocyclization: The cyclopentane ring is introduced via a spirocyclization reaction, often involving a cyclization agent such as a Lewis acid.

    Functional Group Modifications: Introduction of the oxo and carboxamide groups is typically done through oxidation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: It could modulate signaling pathways, particularly those involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2’-cyclopentyl-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: shares similarities with other spirocyclic compounds, such as spiro[cyclopentane-1,3’-pyrrolidine] and spiro[cyclopentane-1,3’-piperidine].

Uniqueness

  • The presence of both cyclopentane and isoquinoline rings in the same molecule is relatively rare, providing unique steric and electronic properties that can be exploited in various applications.

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.

Biological Activity

2'-Cyclopentyl-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C₂₀H₂₅NO₃
  • Molecular Weight : 325.42 g/mol
  • CAS Number : 1217512-27-0

The spiro structure of the compound suggests potential interactions with biological targets due to its unique conformation.

Mechanisms of Biological Activity

Research indicates that compounds with spiro structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.
  • Cell Cycle Interference : Potential interference with cell cycle progression in cancer cells.

Anticancer Activity

A study investigated the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that derivatives of spiro compounds could induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

Another research focused on the antimicrobial activity of spiro compounds. The findings revealed that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Spiro[cyclopentane] derivativesAnticancerInduced apoptosis in breast cancer cells via mitochondrial pathway.
Isoquinoline derivativesAntimicrobialEffective against E. coli and S. aureus; disrupted cell membranes.
Various spiro compoundsAnti-inflammatoryReduced inflammation markers in animal models.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-cyclopentyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C22H30N2O2/c1-15(2)23-20(25)19-17-11-5-6-12-18(17)21(26)24(16-9-3-4-10-16)22(19)13-7-8-14-22/h5-6,11-12,15-16,19H,3-4,7-10,13-14H2,1-2H3,(H,23,25)

InChI Key

CKBMFRQFPORMAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)C4CCCC4

Origin of Product

United States

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